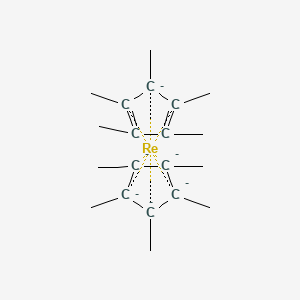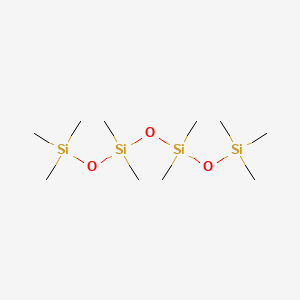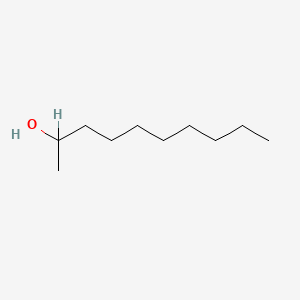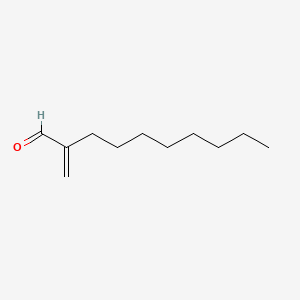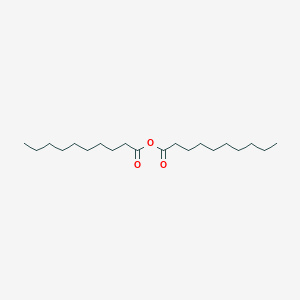
デカン酸無水物
概要
説明
Decanoic anhydride, also known as Capric anhydride, is a colorless to light yellow low melting solid . It has the molecular formula [CH3(CH2)8CO]2O . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Decanoic anhydride can be synthesized from decanoic acid . The reaction between carboxylic acids and dialkyl dicarbonates, in the presence of a weak Lewis acid such as magnesium chloride and the corresponding alcohol as the solvent, leads to esters in excellent yields . The mechanism involves a double addition of the acid to the dicarbonate, affording a carboxylic anhydride and CO2 .Molecular Structure Analysis
The molecular structure of Decanoic anhydride is represented by the formula C20H38O3 . The IUPAC Standard InChI is InChI=1S/C20H38O3/c1-3-5-7-9-11-13-15-17-19(21)23-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 .Chemical Reactions Analysis
Anhydrides like Decanoic anhydride react with water to form carboxylic acids . They also react with alcohols to form esters and with amines to form amides .Physical and Chemical Properties Analysis
Decanoic anhydride is a solid substance with a refractive index of n20/D 1.44 (lit.) . It has a boiling point of 125-140 °C/0.05 mmHg (lit.) and a melting point of 24-25 °C (lit.) . It is soluble in chloroform at 100 mg/mL, clear, colorless to light yellow . Its density is 0.886 g/mL at 25 °C (lit.) .科学的研究の応用
デカン酸無水物:科学研究における応用の包括的な分析
糖化化合物の合成: デカン酸無水物は、様々な医薬品や生物活性分子の開発に不可欠な糖化化合物の合成に使用されます。 例えば、2-デオキシ-2-p-メトキシベンジルイミデンアミノ-1,3,4,6-テトラ-O-デカンオイル-D-グルコピラノースの合成に使用されており、これは医薬品化学における潜在的な用途を持つ化合物です .
材料科学と工学: 材料科学では、デカン酸無水物は材料の表面特性を改変するために使用できます。この改変により、様々な工学用途にとって重要な疎水性を与える、または他の表面特性を変更できます。
生化学研究: デカン酸無水物は、脂肪酸誘導体が関与する酵素触媒反応の研究において役割を果たします。これは、酵素機能のメカニズムとその脂肪酸との相互作用を調査するために使用できます。
有機合成: この化合物は、有機合成プロセスにおける試薬であり、そこではアシル化反応に関与して、有機分子にデカンオイル官能基を導入します。
分析化学: 分析化学では、デカン酸無水物は、ガスクロマトグラフィー質量分析法(GC-MS)などの機器における揮発性または検出可能性を高めるために、化合物を誘導体化するために使用できます。
製薬研究: 脂肪酸鎖が薬物分子または担体を改変するために必要になる可能性がある、薬物送達システムの開発においても、製薬研究で使用されます。
化粧品とパーソナルケア製品: デカン酸無水物は、パーソナルケア製品における保湿剤または香料成分として使用されるエステルの合成のために、化粧品業界で用途が見いだされる可能性があります。
食品産業: 食品科学では、風味エステルの合成、または特定の食品用途のために物理的特性を変更するために脂質を改変するために使用できます。
作用機序
Target of Action
Decanoic anhydride, also known as Capric anhydride , is a biochemical reagent that interacts with various biological materials and organic compounds It’s known that anhydrides in general are highly reactive to nucleophilic attack .
Mode of Action
Decanoic anhydride, like other anhydrides, undergoes nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl and displacing the leaving group . The reaction of an anhydride with an amine, for example, forms an amide through this mechanism .
Biochemical Pathways
Anhydrides are known to participate in various biochemical reactions, including the synthesis of carboxylic acids, esters, and amides . For instance, anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .
Pharmacokinetics
Its solubility in chloroform suggests that it may be lipophilic, which could influence its absorption and distribution in the body.
Result of Action
It’s known that the products of anhydride reactions, such as carboxylic acids, esters, and amides, play various roles in biological systems .
Action Environment
The action, efficacy, and stability of Decanoic anhydride can be influenced by various environmental factors. For instance, the reaction rate of anhydrides can be affected by the presence of nucleophiles and the pH of the environment . Additionally, the physical properties of Decanoic anhydride, such as its melting point and boiling point , can be influenced by temperature and pressure.
Safety and Hazards
生化学分析
Biochemical Properties
Decanoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, decanoic anhydride is used in the synthesis of 2-deoxy-2-p-methoxybenzylimideneaminio-1,3,4,6-tetra-O-decanoyl-D-glucopyranose . The interaction of decanoic anhydride with these biomolecules typically involves acylation reactions, where the anhydride group reacts with nucleophilic groups on the biomolecules, leading to the formation of ester or amide bonds.
Cellular Effects
Decanoic anhydride influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, decanoic acid, a related compound, has been shown to inhibit androgen secretion in a letrozole-induced polycystic ovary syndrome model . This suggests that decanoic anhydride may have similar effects on cellular signaling and gene expression pathways, potentially impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of decanoic anhydride involves its reactivity as an anhydride. It undergoes nucleophilic acyl substitution reactions, where the anhydride group reacts with nucleophiles such as water, alcohols, or amines . This reaction leads to the formation of carboxylic acids, esters, or amides, respectively. The mechanism involves the removal of the leaving group from the anhydride and the formation of a new acyl compound. These reactions are crucial for the biochemical applications of decanoic anhydride in organic synthesis and modification of biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of decanoic anhydride can change over time due to its stability and degradation. Decanoic anhydride is relatively stable under standard storage conditions but can hydrolyze to form decanoic acid in the presence of moisture . Long-term studies on the effects of decanoic anhydride on cellular function have shown that its stability and degradation can influence the outcomes of biochemical experiments. For instance, the hydrolysis of decanoic anhydride can lead to changes in the concentration of active compounds, affecting the results of in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of decanoic anhydride vary with different dosages in animal models. Studies have shown that medium-chain fatty acids like decanoic acid can have neuroprotective effects at certain dosages . High doses of decanoic anhydride may lead to toxic or adverse effects. For example, in a study on the neuroprotective effects of decanoic acid, it was found that specific dosages could attenuate neurodegeneration and improve behavior in animal models . These findings suggest that the dosage of decanoic anhydride is critical in determining its effects on biological systems.
Metabolic Pathways
Decanoic anhydride is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It can be hydrolyzed to form decanoic acid, which is then metabolized through β-oxidation to produce energy . The enzymes involved in these pathways include acyl-CoA synthetase, which activates decanoic acid for subsequent β-oxidation. The metabolic flux and levels of metabolites can be influenced by the presence of decanoic anhydride, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, decanoic anhydride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of decanoic anhydride within specific cellular compartments can influence its activity and function. For instance, its solubility in organic solvents like chloroform suggests that it can be efficiently transported within lipid-rich environments .
Subcellular Localization
The subcellular localization of decanoic anhydride can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, decanoic acid, a related compound, has been shown to localize within mitochondrial membranes, where it can influence mitochondrial function and energy production . Similar localization patterns may be observed for decanoic anhydride, affecting its biochemical interactions and effects within cells.
特性
IUPAC Name |
decanoyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-3-5-7-9-11-13-15-17-19(21)23-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWKYKIBSHDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174935 | |
| Record name | Decanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-76-0 | |
| Record name | Decanoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does decanoic anhydride influence the formation of vesicles in crowded environments?
A1: Research indicates that the presence of crowding agents like polyethylene glycol (PEG) can significantly impact the behavior of decanoic anhydride during vesicle formation. Specifically, PEG appears to promote the formation of monodisperse vesicles from long-chain fatty acids like those derived from decanoic anhydride hydrolysis. This is likely due to PEG creating more hydrophobic regions, enhancing the solubilization of unreacted anhydride into the forming vesicles []. Interestingly, this effect is chain-length dependent, with shorter-chain fatty acid anhydrides experiencing inhibited vesicle formation in the presence of PEG [].
Q2: Are there any analytical techniques commonly used to characterize and quantify decanoic anhydride?
A4: Gas Chromatography coupled with Mass Spectroscopy (GC-MS) is a widely employed technique for identifying and quantifying decanoic anhydride in complex mixtures []. This method separates different components based on their volatility and then identifies them based on their mass-to-charge ratios. This technique provides information about the purity and composition of samples containing decanoic anhydride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











